4-(4-Fluorophenyl)-4-oxobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-4-oxobutanal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanal group with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-oxobutanal can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to introduce the butanal group. For instance, a typical synthetic route might involve the use of a Grignard reagent followed by oxidation to form the desired ketone functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4-oxobutanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-(4-Fluorophenyl)butanoic acid.
Reduction: Formation of 4-(4-Fluorophenyl)-4-hydroxybutanal.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-4-oxobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-oxobutanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in its boronic acid functionality.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a similar fluorophenyl group but has a phosphine oxide functionality.
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-4-oxobutanal |
InChI |
InChI=1S/C10H9FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-7H,1-2H2 |
InChI Key |
IUPCCVUTZAKOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.